molecular formula C16H18N6S2 B6452983 4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549018-46-2

4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6452983
CAS No.: 2549018-46-2
M. Wt: 358.5 g/mol
InChI Key: HDZLEIGCLMZBNU-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H18N6S2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.10343695 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S2/c1-11-9-14(20-15(18-11)23-2)21-5-7-22(8-6-21)16-19-12-10-17-4-3-13(12)24-16/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLEIGCLMZBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions involving various intermediates. The following general steps outline the synthetic pathway:

  • Formation of Thiazolo-Pyridine Framework : The initial step involves creating the thiazolo-pyridine structure through cyclization reactions.
  • Piperazine Substitution : Subsequent reactions introduce the piperazine moiety at the 4-position of the pyrimidine ring.
  • Methylsulfanyl and Methyl Groups Addition : Finally, methylsulfanyl and methyl groups are introduced to enhance biological activity.

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[4,5-c]pyridine compounds exhibit significant anticonvulsant properties. In a study assessing various thiazolo derivatives, some compounds demonstrated protective effects in animal models against seizures induced by pentylenetetrazole, suggesting a mechanism that may involve modulation of neurotransmitter systems or ion channels .

Antimicrobial Activity

The presence of the methylsulfanyl group has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Kinase Inhibition

Recent studies have highlighted the potential of thiazolo-pyrimidine derivatives as inhibitors of various kinases, which play critical roles in cell signaling and cancer progression. For instance, compounds with similar structural motifs have been reported to inhibit tyrosine kinases, thereby affecting tumor growth and proliferation .

Case Study 1: Anticonvulsant Screening

A series of thiazolo-pyridine compounds were screened for anticonvulsant activity using an animal model. Among them, specific derivatives exhibited significant protection against seizures, correlating with their structural features. The study concluded that modifications at specific positions on the thiazolo ring could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of synthesized derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing their potential as new antimicrobial agents .

Research Findings

Biological ActivityObserved EffectsReference
AnticonvulsantSignificant seizure protection in animal models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Kinase InhibitionInhibition of tyrosine kinases linked to cancer progression

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it valuable in drug discovery. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth by modulating enzyme activity involved in cancer pathways .
  • Antiviral Effects : Similar compounds have demonstrated antiviral properties, potentially useful in developing treatments for viral infections .

Understanding the biological implications of this compound involves interaction studies focusing on its ability to bind to specific enzymes or receptors. Molecular docking studies suggest that it may have high binding affinity for targets involved in disease pathways, which could lead to novel therapeutic strategies .

Synthesis and Derivatization

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multi-step processes that allow for the derivation of various analogs. This versatility is crucial for optimizing biological activity and exploring new therapeutic applications .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3-{4-[...]}Indole core with piperidineAnticancer properties
N-(4-Methyl-3-[...])Pyrimidine and piperazineAntitumor activity
6-Chloro-pyrazolo[...]Pyrazolo-pyrimidine structureAntiviral effects

This table illustrates how the substitution patterns influence biological activities, emphasizing the potential of the compound in therapeutic applications.

Case Studies

Several case studies have explored the application of similar compounds in clinical settings:

  • Anticancer Drug Development : A study demonstrated that pyrimidine derivatives could inhibit cancer cell proliferation through specific receptor interactions . The structural similarities with our compound suggest it may exhibit comparable results.
  • Antiviral Research : Another investigation focused on thiazole-pyridine derivatives showed promising antiviral activity against specific viruses, supporting the hypothesis that similar compounds could be effective .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.